

Characterization of Tetraethylammonium Fluoride Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraethylammonium fluoride dihydrate*

Cat. No.: *B106582*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **tetraethylammonium fluoride dihydrate** ($\text{Et}_4\text{NF} \cdot 2\text{H}_2\text{O}$). It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental methodologies, and insights into its properties and potential biological interactions.

Core Properties and Specifications

Tetraethylammonium fluoride dihydrate is a quaternary ammonium salt that exists as a white to light yellow crystalline solid. It is recognized for its role as a phase transfer catalyst and a source of fluoride ions in organic synthesis, which is particularly relevant in the creation of fluorinated compounds for pharmaceuticals and agrochemicals.^[1]

Table 1: Physicochemical Properties of **Tetraethylammonium Fluoride Dihydrate**

Property	Value	Reference
CAS Number	665-46-3	[1][2]
Molecular Formula	C ₈ H ₂₄ FNO ₂	[1][2]
Molecular Weight	185.28 g/mol	[1][2]
Appearance	Light yellow to brown solid; White crystalline powder	[1]
Melting Point	210.0 - 220.0 °C	[1]
Purity (Assay)	≥99.0%	[1]
Moisture Content	≤27%	[1]

Spectroscopic and Crystallographic Characterization

The structural identity and purity of **tetraethylammonium fluoride dihydrate** are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the organic cation's structure.

Table 2: Expected NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F NMR)

Nucleus	Solvent	Expected Chemical Shift (ppm)	Multiplicity
¹ H	D ₂ O	~3.2	Quartet
~1.2	Triplet		
¹³ C	D ₂ O	~52	-
~7	-		
¹⁹ F	D ₂ O	~-123	Singlet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify functional groups and the presence of water of hydration.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
3500-3200	O-H stretch (water of hydration)
3000-2850	C-H stretch (aliphatic)
1650-1600	H-O-H bend (water of hydration)
1480-1440	C-H bend (CH ₂ and CH ₃)

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of the compound in its crystalline state. While a structure for the exact dihydrate is not readily available in published literature, a detailed study on a closely related hydrate, reformulated as 4(C₂H₅)₄NF·11H₂O, offers significant insight into the crystal packing and hydrogen bonding network.

In this structure, the tetraethylammonium cations are disordered, and the fluoride anions are linked to water molecules through hydrogen bonds. The analysis of this related compound underscores the complexity of the hydrated forms of tetraethylammonium fluoride.

Table 4: Crystallographic Data for a Tetraethylammonium Fluoride Hydrate

Parameter	4(C ₂ H ₅) ₄ NF·11H ₂ O
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	19.345(3)
b (Å)	12.011(2)
c (Å)	12.235(2)
Volume (Å ³)	2843.4
Z	4

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and dehydration process of hydrated salts. For **tetraethylammonium fluoride dihydrate**, TGA would be expected to show a weight loss corresponding to the two water molecules, followed by decomposition at higher temperatures. DSC would reveal the enthalpy changes associated with dehydration and decomposition. While specific thermograms for the dihydrate are not publicly available, analysis of the analogous tetramethylammonium fluoride tetrahydrate shows an immediate weight loss upon heating, indicating the loss of water, followed by decomposition.

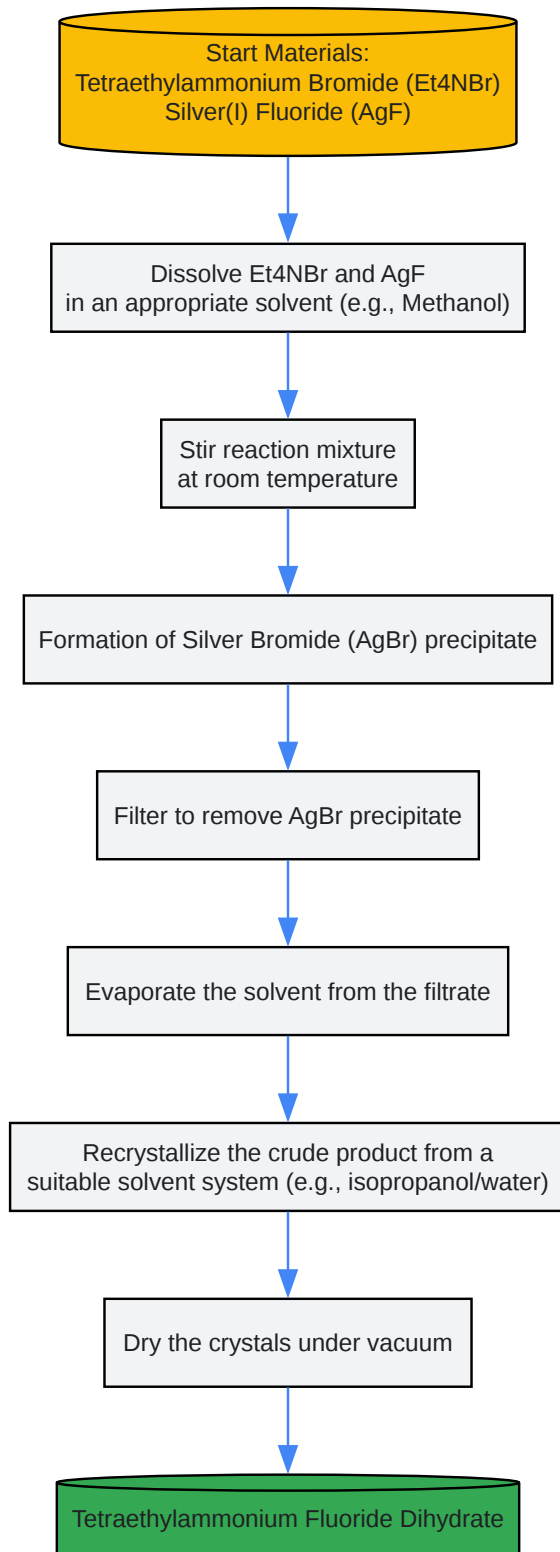
Experimental Protocols

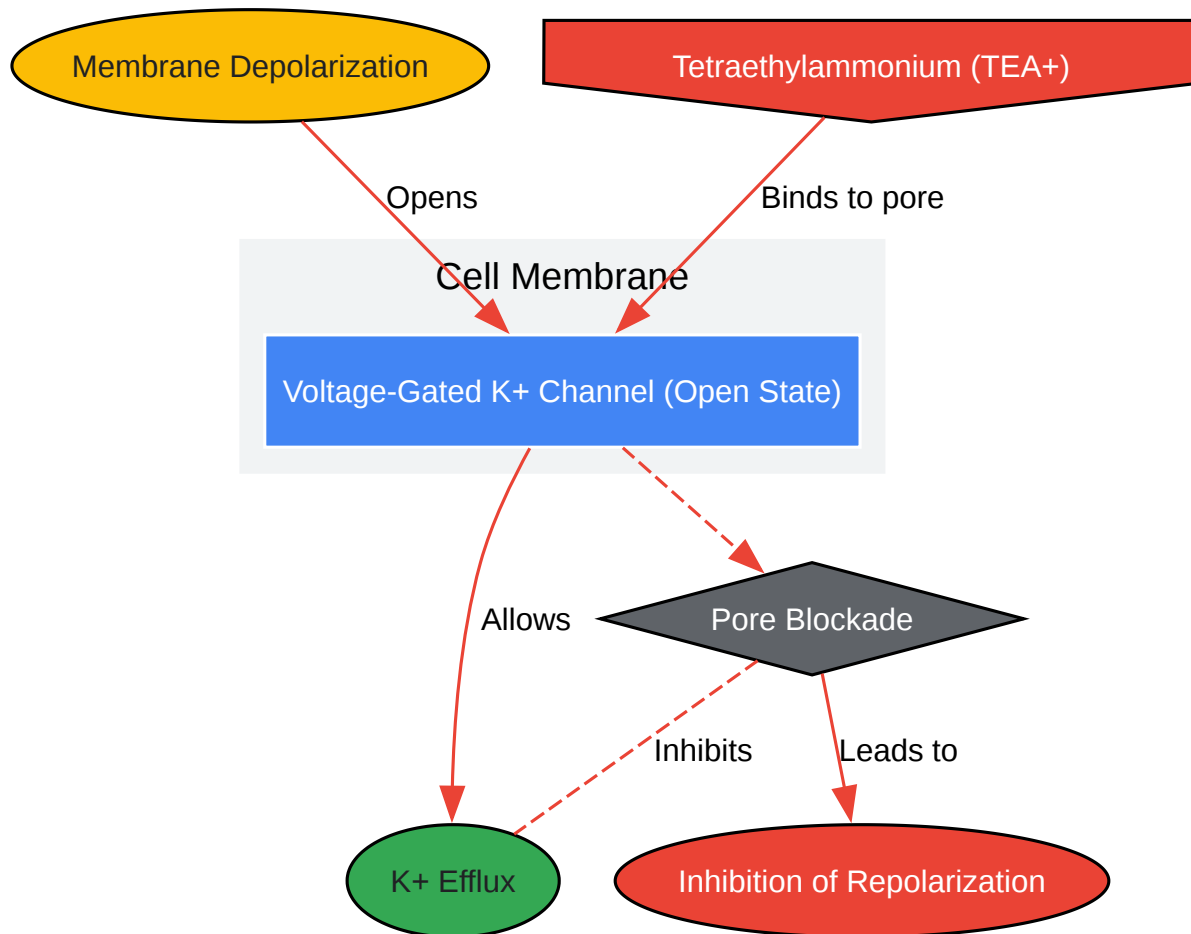
Detailed experimental protocols are essential for reproducible characterization.

Synthesis and Purification Workflow

A general method for the synthesis of quaternary ammonium fluorides involves an anion exchange reaction. The following workflow outlines a typical procedure.

General Synthesis and Purification Workflow



Mechanism of K⁺ Channel Blockade by Tetraethylammonium (TEA⁺)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Characterization of Tetraethylammonium Fluoride Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106582#characterization-of-tetraethylammonium-fluoride-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com